5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione
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Overview
Description
Tricyclic Compound 8 is a chemical compound characterized by its three fused rings of atoms. This structure is common in various pharmacologically active compounds, including antidepressants, antipsychotics, and anticonvulsants . The unique tricyclic structure imparts specific chemical and biological properties, making it a subject of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclic Compound 8 typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions. For example, a compound with the structure represented by general formula (I) can be synthesized by reacting a compound as shown in formula (I-8) with a compound as shown in formula (I-9) under controlled conditions . This method is characterized by high yield and simplicity.
Industrial Production Methods: Industrial production of Tricyclic Compound 8 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Tricyclic Compound 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tricyclic Compound 8 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclic Compound 8 involves its interaction with specific molecular targets and pathways. For example, in the case of tricyclic antidepressants, the compound blocks the reabsorption of neurotransmitters like serotonin and norepinephrine, increasing their levels in the brain . This action is mediated through the inhibition of specific transporters and receptors, leading to therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Tricyclic Compound 8 can be compared with other similar compounds, such as:
Imipramine: A tricyclic antidepressant with a similar structure but different pharmacological properties.
Amitriptyline: Another tricyclic antidepressant with distinct therapeutic effects.
Chlorpromazine: A tricyclic antipsychotic with unique applications in treating psychiatric disorders.
Uniqueness: Tricyclic Compound 8 stands out due to its specific chemical structure and the resulting biological activities. Its unique combination of rings and functional groups allows for diverse applications in various scientific fields .
Properties
CAS No. |
74311-00-5 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) |
InChI Key |
PANAMPMZPUJRLL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=CC=CC=C32 |
Synonyms |
5-(3-indolylmethyl)-3-N-methylhydantoin N-3-CH3-IMH |
Origin of Product |
United States |
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